molecular formula C6H11BaO9P B1606072 Galactose 6-(barium phosphate) CAS No. 4198-47-4

Galactose 6-(barium phosphate)

Cat. No.: B1606072
CAS No.: 4198-47-4
M. Wt: 395.45 g/mol
InChI Key: KJWDCDDLVOHIBC-NQZVPSPJSA-L
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Description

Galactose 6-(barium phosphate) is a barium salt of galactose-6-phosphate, a key intermediate in specific microbial metabolic pathways. Its primary research value lies in the study of bacterial sugar metabolism, particularly the tagatose-6-phosphate (T6P) pathway utilized by various lactic acid bacteria, including Lactococcus lactis and Lactobacillus casei . In these organisms, galactose can be imported via phosphotransferase systems (PTS) that phosphorylate it directly to galactose-6-phosphate . This compound then serves as the entry point for the tagatose-6-phosphate pathway, where it is subsequently converted by specific enzymes into tagatose-6-phosphate and further downstream to glycolytic intermediates . Researchers utilize this pathway to investigate strategies for reducing residual galactose in fermented dairy foods, as strains possessing a functional T6P pathway efficiently co-metabolize galactose and glucose, minimizing galactose accumulation . The barium salt form provides a stable complex for research use. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

4198-47-4

Molecular Formula

C6H11BaO9P

Molecular Weight

395.45 g/mol

IUPAC Name

barium(2+);[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6-;/m0./s1

InChI Key

KJWDCDDLVOHIBC-NQZVPSPJSA-L

SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Other CAS No.

4198-47-4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Galactose 6-(barium phosphate) belongs to the sugar phosphate ester family. Key analogues include:

Compound Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
D-Galactose-6-phosphate barium salt C₆H₁₁BaO₉P / C₆H₁₅BaO₉P 399.48 Metabolic studies, enzyme substrates
α-D-Glucose 6-phosphate C₆H₁₃O₉P 260.14 Glycolysis intermediate, kinase assays
β-D-Fructose 6-phosphate C₆H₁₃O₉P 260.14 Pentose phosphate pathway substrate
D-Galactose 6-sulfate sodium salt C₆H₁₁NaO₉S 298.20 Inhibitor of laminin-sulfatide binding
Mannose 6-phosphate C₆H₁₃O₉P 260.14 Lysosomal enzyme targeting, potent inhibitor of sulfatide binding

Key Observations :

  • Counterion Effects : Barium salts (e.g., galactose 6-phosphate) exhibit lower aqueous solubility compared to sodium or potassium salts (e.g., fructose 6-phosphate disodium hydrate ), making them suitable for crystallization studies .
  • Biological Activity: Phosphate esters generally demonstrate stronger inhibitory effects than sulfate esters. For example, mannose 6-phosphate inhibits laminin binding 3–4× more effectively than galactose 6-sulfate .
  • Metabolic Divergence : Unlike glucose 6-phosphate (a glycolysis intermediate), galactose 6-phosphate is channeled into niche pathways, such as oxidative conversion to galactonate in S. aureus .
Biochemical Specificity
  • Enzymatic Recognition: Galactose 6-phosphate isomerase (LacAB) in Lactobacillus rhamnosus shows strict specificity for galactose 6-phosphate over glucose 6-phosphate due to distinct active-site conformations .
  • Transport Systems: In S.
Inhibitory Potency

Comparative inhibition data (IC₅₀ values) for laminin binding:

Compound Relative Potency vs. Galactose 6-Sulfate References
Galactose 6-sulfate 1.0× (baseline)
Galactose 3-sulfate 1.1× weaker
Mannose 6-phosphate 3.4× stronger
Glucose 1-phosphate 2.8× stronger

Preparation Methods

Synthesis of Galactose 6-Phosphate Precursors

The synthesis typically begins with protected galactose derivatives to ensure regio- and stereoselectivity during phosphorylation and subsequent transformations:

  • Starting Materials: Peracetylated or perbenzylated galactose derivatives are commonly used as precursors. For example, peracetylated galactosides can be converted to thioglycosides using boron trifluoride etherate (BF3·OEt2) and thiophenol, which serve as glycosyl donors for phosphorylation reactions.

  • Deprotection and Protection Steps: After thioglycoside formation, Zemplén deprotection (sodium methoxide in methanol) removes acetyl groups, yielding free hydroxyl groups. These hydroxyls are then protected as benzyl ethers using sodium hydride and benzyl bromide in DMF to prevent side reactions during phosphorylation.

Phosphorylation to Form Galactose-1-Phosphates

  • Phosphorylation Reagents: Dibenzyl phosphate (DBP) or diphenyl phosphate (DPP) are employed as phosphoryl donors due to their ease of drying and handling compared to tetrabutylammonium phosphate.

  • Activation and Coupling: The phosphorylation is facilitated by N-iodosuccinimide (NIS) and trifluoroacetic anhydride (TFAA) in dichloromethane at room temperature over 24 hours. This yields glycoside-1-phosphates predominantly in the α-anomeric form with high selectivity (anomeric ratio ~26:1) and moderate to good yields (~65%).

  • Purification: Due to the instability of phosphoglycosides on silica gel, chromatographic purification is performed on columns pre-treated with triethylamine to minimize hydrolysis and degradation.

Global Deprotection and Formation of Barium Salt

  • Deprotection Challenges: Hydrogenolysis of perbenzylated glycoside-1-phosphates using palladium catalysts often gives inconsistent results, leading to incomplete deprotection.

  • Dissolving Metal Reduction: An effective alternative is dissolving metal reduction using sodium metal in a tetrahydrofuran/ammonia mixture (THF/NH3) at low temperatures (-78 °C to reflux). This method achieves global deprotection, removing benzyl protecting groups cleanly.

  • Barium Salt Precipitation: After deprotection, the aqueous workup involves the addition of barium chloride (BaCl2), which precipitates the barium salt of galactose-1-phosphate. This step yields the desired Galactose 6-(barium phosphate) compound in good yields (typically 70-85%).

Oxidation of C6 Hydroxyl to Phosphate

  • Selective Oxidation: The final step involves oxidation of the C6 hydroxyl group to the corresponding phosphate or uronate derivative. Oxidation methods must be selective and sensitive to steric hindrance.

  • Oxidizing Agents: TEMPO-mediated oxidation with bisacetoxyiodobenzene (BAIB) has been attempted but often fails due to incompatibility with aqueous solvents required for sugar phosphate solubility. Sodium hypochlorite (NaOCl) has been studied as an alternative oxidant with variable reproducibility.

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thioglycoside formation BF3·OEt2, PhSH, DCM, 4Å molecular sieves - Crude product used directly
Deprotection (Zemplén) NaOMe / MeOH - Removes acetyl groups
Benzyl protection NaH, BnBr, DMF - Protects hydroxyl groups
Phosphorylation Dibenzyl phosphate, NIS, TFAA, DCM, 24 h ~65 α-anomer favored, 26:1 anomeric ratio
Purification Silica gel chromatography with triethylamine - Minimizes hydrolysis
Deprotection (dissolving metal) Na metal, THF/NH3 (-78 °C to reflux) 70-85 Removes benzyl groups, forms Ba salt
Barium salt precipitation Aqueous BaCl2 - Isolates Galactose 6-(barium phosphate)
C6 Oxidation TEMPO/BAIB or NaOCl Variable Selectivity and reproducibility issues

Research Findings and Considerations

  • The use of dibenzyl phosphate as a phosphoryl donor is preferred due to its stability and ease of handling compared to other phosphate sources.

  • Dissolving metal reduction is a robust method for global deprotection of benzyl-protected sugar phosphates, overcoming the limitations of catalytic hydrogenation.

  • The precipitation of the barium salt is a convenient purification step that also stabilizes the sugar phosphate, facilitating isolation and handling.

  • Oxidation at the C6 position remains a challenging step, with ongoing research to optimize conditions that are compatible with the sensitive sugar phosphate moiety.

Q & A

Q. What are the established synthesis protocols for Galactose 6-(barium phosphate) in academic research?

Synthesis typically involves controlled precipitation under alkaline conditions using stoichiometric ratios of galactose-6-phosphate and barium salts. Key parameters include pH adjustment (8.5–9.5) to ensure complete ion exchange and purification via centrifugation followed by lyophilization . Methodological rigor requires validation through elemental analysis (e.g., ICP-OES for barium content) and mass balance calculations to confirm yield .

Q. Which spectroscopic techniques are most effective for characterizing Galactose 6-(barium phosphate) structure?

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR identify phosphorylation sites and confirm sugar backbone integrity. For example, ³¹P NMR peaks at δ 3–5 ppm indicate phosphate ester bonds .
  • Infrared Spectroscopy (IR): Bands at 1050–1100 cm⁻¹ (P=O stretching) and 600–700 cm⁻¹ (Ba-O vibrations) validate coordination .
  • X-ray Diffraction (XRD): Resolves crystallinity and confirms the absence of amorphous byproducts .

Q. What are the primary biochemical applications of Galactose 6-(barium phosphate) in metabolic studies?

The compound serves as a substrate analog in enzymatic assays (e.g., galactose-6-phosphate dehydrogenase) to study metabolic flux in carbohydrate pathways. Its barium counterion stabilizes the phosphate group under physiological pH, minimizing hydrolysis during kinetic experiments .

Advanced Research Questions

Q. How should researchers address inconsistencies in reported solubility data for Galactose 6-(barium phosphate)?

Discrepancies often arise from variations in ionic strength, temperature, or buffer composition. Standardized protocols recommend:

  • Conducting solubility trials in controlled buffers (e.g., Tris-HCl, pH 7.4) with documented ionic strength.
  • Using dynamic light scattering (DLS) to monitor aggregation, which affects apparent solubility .
  • Cross-referencing data with structurally analogous compounds (e.g., glucose-6-phosphate barium salts) to identify trends .

Q. What strategies optimize the stability of Galactose 6-(barium phosphate) in aqueous solutions?

  • pH Control: Maintain pH > 7 to prevent acid-catalyzed hydrolysis of the phosphate ester.
  • Temperature: Store solutions at 4°C and avoid freeze-thaw cycles to minimize degradation.
  • Chelating Agents: Add EDTA (0.1–1 mM) to sequester trace divalent cations that catalyze decomposition .

Q. How can computational modeling complement experimental data to predict Galactose 6-(barium phosphate) behavior in complex systems?

  • Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., phosphatases) to predict binding affinities and hydrolysis rates.
  • Density Functional Theory (DFT): Calculate charge distribution on the phosphate group to explain reactivity trends.
  • Validate models with experimental kinetic data and NMR chemical shifts .

Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data for Galactose 6-(barium phosphate) across studies?

  • Sample Purity: Contaminants (e.g., free galactose) shift peaks; validate via HPLC-MS.
  • Solvent Effects: Deuterated solvents (D₂O vs. DMSO-d₆) influence peak splitting; report solvent conditions explicitly.
  • Referencing: Calibrate ³¹P NMR spectra using an external standard (e.g., 85% H₃PO₄) to ensure consistency .

Q. What statistical methods are appropriate for analyzing enzymatic assay data involving Galactose 6-(barium phosphate)?

  • Michaelis-Menten Kinetics: Use nonlinear regression to calculate KmK_m and VmaxV_{max}, ensuring error bars represent triplicate measurements.
  • ANOVA: Compare activity across pH/temperature conditions to identify significant outliers.
  • Principal Component Analysis (PCA): Resolve multivariate data (e.g., enzyme inhibition by metal ions) into interpretable trends .

Methodological Best Practices

Q. What quality control steps are critical during Galactose 6-(barium phosphate) synthesis?

  • Elemental Analysis: Confirm Ba²⁺:phosphate molar ratio (target: 1:1) via ICP-OES.
  • Hygroscopicity Testing: Measure mass change under controlled humidity to establish storage conditions.
  • Chromatographic Purity: Use anion-exchange HPLC with UV detection (210 nm) to quantify impurities .

Q. How to design experiments investigating the role of Galactose 6-(barium phosphate) in cellular signaling pathways?

  • Dose-Response Curves: Test concentrations from 0.1–10 mM to identify physiological thresholds.
  • Isotopic Labeling: Incorporate ¹⁴C-galactose to track metabolic incorporation via scintillation counting.
  • Control Experiments: Include barium-free analogs to isolate counterion effects .

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